2-({1-[(2-chlorophenyl)methyl]-1H-indol-3-yl}sulfanyl)-N-cyclopentylacetamide
Description
This compound, characterized by a 1H-indole core substituted at the N1 position with a 2-chlorophenylmethyl group and at the C3 position with a sulfanyl-acetamide moiety linked to a cyclopentyl group, exhibits a unique pharmacophore profile. Key spectroscopic data include:
Properties
IUPAC Name |
2-[1-[(2-chlorophenyl)methyl]indol-3-yl]sulfanyl-N-cyclopentylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23ClN2OS/c23-19-11-5-1-7-16(19)13-25-14-21(18-10-4-6-12-20(18)25)27-15-22(26)24-17-8-2-3-9-17/h1,4-7,10-12,14,17H,2-3,8-9,13,15H2,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTBSSDKKEVYIMQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)CSC2=CN(C3=CC=CC=C32)CC4=CC=CC=C4Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23ClN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({1-[(2-chlorophenyl)methyl]-1H-indol-3-yl}sulfanyl)-N-cyclopentylacetamide typically involves the following steps:
Formation of the Indole Core: The indole core is synthesized through a Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.
Introduction of the Chlorophenyl Group: The 2-chlorophenyl group is introduced via a Friedel-Crafts alkylation reaction using 2-chlorobenzyl chloride and an appropriate catalyst.
Formation of the Sulfanyl Group: The sulfanyl group is introduced by reacting the indole derivative with thiourea under acidic conditions.
Cyclopentylacetamide Formation: The final step involves the reaction of the intermediate compound with cyclopentylamine to form the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to increase yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process intensification strategies .
Chemical Reactions Analysis
Types of Reactions
2-({1-[(2-chlorophenyl)methyl]-1H-indol-3-yl}sulfanyl)-N-cyclopentylacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in ethanol.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced indole derivatives.
Substitution: Formation of substituted indole derivatives.
Scientific Research Applications
2-({1-[(2-chlorophenyl)methyl]-1H-indol-3-yl}sulfanyl)-N-cyclopentylacetamide has been studied for various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antiviral activities.
Medicine: Explored for its anticancer properties and potential as a therapeutic agent.
Industry: Used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-({1-[(2-chlorophenyl)methyl]-1H-indol-3-yl}sulfanyl)-N-cyclopentylacetamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain proteins and enzymes, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to its potential anticancer properties .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Key Differences
A. 2-({1-[2-(1-Azepanyl)-2-oxoethyl]-1H-indol-3-yl}sulfanyl)-N-(4-chlorophenyl)acetamide ()
- Structural Features :
- Indole N1-substituted with a 2-(1-azepanyl)-2-oxoethyl group (7-membered ring).
- Sulfanyl-acetamide linked to 4-chlorophenyl.
- Key Differences :
- The azepanyl group introduces conformational flexibility compared to the rigid cyclopentyl group in the target compound.
- 4-Chlorophenyl vs. cyclopentyl in the acetamide chain alters steric and electronic properties.
B. 2-[1-[(2-Chlorophenyl)methyl]indol-3-yl]sulfonyl-N-(4-methoxyphenyl)acetamide ()
- Structural Features :
- Sulfonyl (SO₂) bridge replaces sulfanyl (S) in the target compound.
- N1-substituted with 2-chlorophenylmethyl (shared with the target).
- Acetamide linked to 4-methoxyphenyl.
- 4-Methoxyphenyl introduces electron-donating effects vs. cyclopentyl’s hydrophobicity.
C. N-[(2-Chlorophenyl)methyl]-2-{1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}-2-oxoacetamide ()
Comparative Physicochemical and Pharmacological Data
*Calculated based on molecular formula.
Biological Activity
2-({1-[(2-chlorophenyl)methyl]-1H-indol-3-yl}sulfanyl)-N-cyclopentylacetamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structure, featuring an indole core and a sulfanyl linkage, suggests various biological activities, particularly in anticancer and antimicrobial applications. This article reviews the biological activity of this compound, supported by data tables and relevant research findings.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of approximately 394.94 g/mol. The presence of the sulfur atom in the sulfanyl group contributes to its reactivity and biological properties.
The biological activity of this compound can be attributed to its interaction with various molecular targets, including enzymes and receptors involved in critical cellular processes. The compound has shown potential in:
- Anticancer Activity : Interactions with tubulin, which is essential for cancer cell proliferation, have been observed through docking studies.
- Antimicrobial Effects : The compound has demonstrated activity against various microbial strains, indicating its potential as an antimicrobial agent.
Biological Activity Overview
The following table summarizes the biological activities reported for this compound:
| Activity | Target | Effect | Reference |
|---|---|---|---|
| Anticancer | Tubulin | Inhibition of proliferation | |
| Antimicrobial | Various microbial strains | Bactericidal activity | |
| Antiviral | Viral receptors | Inhibition of viral replication |
Case Studies
Recent studies have highlighted the efficacy of this compound in various experimental models:
- Anticancer Studies : In vitro assays demonstrated that this compound significantly inhibited the growth of cancer cell lines, including breast and lung cancer cells. The mechanism was linked to its ability to disrupt microtubule dynamics.
- Antimicrobial Testing : The compound was tested against several bacterial strains, including Staphylococcus aureus and Escherichia coli, showing notable bactericidal effects at low concentrations.
Comparative Analysis with Similar Compounds
A comparative analysis with structurally similar compounds reveals that this compound exhibits enhanced biological activities due to its unique structural features.
| Compound Name | Structure Highlights | Biological Activity |
|---|---|---|
| 5-(benzylthio)-1,3,4-thiadiazole derivatives | Contains thiadiazole ring | Anticancer properties |
| N-(4-chlorophenylamino)-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazole | Similar thiadiazole structure | Antiproliferative activity |
| Indole derivatives | Indole core present | Diverse biological activities |
Q & A
Basic: What are the key steps and considerations in synthesizing 2-({1-[(2-chlorophenyl)methyl]-1H-indol-3-yl}sulfanyl)-N-cyclopentylacetamide?
Answer:
The synthesis involves a multi-step process:
- Step 1: Functionalization of the indole core via alkylation at the N1 position using 2-chlorobenzyl halides under inert atmosphere (e.g., nitrogen) .
- Step 2: Introduction of the sulfanyl group at the C3 position of indole through nucleophilic substitution with a thiol precursor. Reaction conditions (pH, solvent polarity) must be optimized to avoid oxidation of the sulfanyl group .
- Step 3: Acetamide coupling with cyclopentylamine via carbodiimide-mediated activation (e.g., EDC/HOBt) in anhydrous solvents like DMF or DCM .
- Purification: Column chromatography (silica gel, gradient elution) or recrystallization (solvent pair: ethanol/water) is critical for achieving >95% purity .
Basic: Which spectroscopic techniques are essential for structural characterization of this compound?
Answer:
- Nuclear Magnetic Resonance (NMR):
- Mass Spectrometry (MS): High-resolution MS (HRMS) validates molecular formula (e.g., [M+H]+ ion) .
- Infrared (IR) Spectroscopy: Identifies key functional groups (e.g., S–H stretch at ~2550 cm⁻¹ absent post-sulfanylation) .
Advanced: How can researchers resolve contradictions in reported biological activities of structurally analogous compounds?
Answer:
Contradictions often arise from assay variability or structural nuances. Strategies include:
- Meta-Analysis: Compare IC50 values across studies, normalizing for assay conditions (e.g., cell line, incubation time) .
- Structural Analog Comparison: Evaluate activity differences between 2-chlorophenyl vs. 4-chlorophenyl derivatives, as substituent position impacts target binding .
- Experimental Replication: Reproduce conflicting studies under standardized conditions (e.g., ATP concentration in kinase assays) .
Advanced: What methodologies are employed to study structure-activity relationships (SAR) for this compound?
Answer:
- Molecular Docking: Predict binding modes with target proteins (e.g., kinases) using software like AutoDock Vina. Focus on sulfanyl group interactions with catalytic cysteine residues .
- X-ray Crystallography: Resolve co-crystal structures with biological targets (e.g., PDB deposition) to validate docking predictions .
- Analog Synthesis: Systematically modify substituents (e.g., cyclopentyl vs. cyclohexyl in acetamide) and measure activity shifts .
Basic: What purification techniques are optimal for isolating this compound post-synthesis?
Answer:
- Flash Chromatography: Use silica gel with gradient elution (hexane:ethyl acetate 3:1 → 1:2) to separate sulfanylated indole intermediates .
- Recrystallization: Ethanol/water (4:1) yields high-purity acetamide derivatives (>98%) .
- HPLC-Purification: Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) for analytical validation .
Advanced: How should researchers design experiments to identify biological targets of this compound?
Answer:
- Affinity Chromatography: Immobilize the compound on NHS-activated sepharose to pull down binding proteins from cell lysates .
- Surface Plasmon Resonance (SPR): Measure real-time binding kinetics with recombinant targets (e.g., KD determination) .
- Thermal Shift Assay (TSA): Monitor protein melting temperature shifts upon compound binding to identify targets .
Advanced: What computational methods predict the compound’s binding affinity and metabolic stability?
Answer:
- Density Functional Theory (DFT): Calculate electron distribution at the sulfanyl group to predict reactivity with electrophilic targets .
- Molecular Dynamics (MD) Simulations: Simulate interactions with cytochrome P450 enzymes (e.g., CYP3A4) to assess metabolic stability .
- ADMET Prediction Tools: Use SwissADME or ADMETLab to estimate bioavailability and toxicity .
Basic: What are the common degradation pathways observed during storage of this compound?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
